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11-Hexadecynal Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Protocol for using 11-Hexadecynal in copper-catalyzed click chemistry.
Protocol for using 11-Hexadecynal in copper-catalyzed click chemistry.
Application Note: Chemoproteomic Profiling of Pheromone-Interacting Proteins using Alkynyl-11-Hexadecynal Probes
Part 1: Introduction & Strategic Overview
1.1 The Target: 11-Hexadecynal (Z11-16:Ald) 11-Hexadecynal (often specifically (Z)-11-hexadecenal) is a critical sex pheromone component in various Lepidoptera species (e.g., Heliothis virescens, Plutella xylostella). In drug development and agricultural science, mapping the "Interactome" of this molecule—identifying Pheromone Binding Proteins (PBPs), Olfactory Receptors (ORs), and Aldehyde Dehydrogenases (ALDHs)—is essential for developing mating disruption strategies or novel pesticides.
1.2 The Probe: Alkynyl-11-Hexadecynal Natural 11-hexadecynal lacks the bioorthogonal handle required for click chemistry. This protocol assumes the use of a terminal alkyne analog (e.g., 15-hexadecynyl-aldehyde or an internal alkyne mimic if using specialized catalysts, though CuAAC strictly requires terminal alkynes). The alkyne serves as a latent chemical handle that acts as a steric mimic of the natural pheromone chain.
1.3 The Mechanism: Activity-Based Protein Profiling (ABPP) This workflow utilizes the aldehyde moiety as a reactive electrophile (reversible Schiff base formation) or relies on the lipid chain's hydrophobic affinity. Following incubation, the CuAAC reaction ligates a reporter (Biotin-Azide or Fluorescent-Azide) to the probe-protein complex, enabling visualization or enrichment.
Part 2: Pre-Experimental Considerations (The "Why" behind the "How")
-
Aldehyde Instability: Hexadecenal analogs are prone to rapid oxidation to their corresponding carboxylic acids (11-hexadecenoic acid) or reduction to alcohols. Crucial Step: All buffers must be degassed, and experiments should be performed on ice to minimize metabolic degradation by non-target ALDHs unless ALDHs are the specific target.
-
Micelle Formation: As a long-chain lipid (C16), the probe will form micelles in aqueous buffers. The click reaction requires a detergent (SDS) to solubilize the lipid-protein complexes and expose the alkyne tail to the copper catalyst.
-
Copper Toxicity: If performing live cell labeling (rare for aldehydes due to toxicity), use lower copper concentrations. This protocol focuses on lysate-based labeling or post-incubation lysis , which allows for robust CuAAC conditions.
Part 3: Detailed Protocol
Materials & Reagents
| Component | Stock Concentration | Solvent | Storage | Function |
| Alkynyl-Probe | 10 mM | DMSO | -80°C | Pheromone mimic (Alkyne-16:Ald) |
| CuSO₄ | 50 mM | ddH₂O | RT | Catalyst source (Cu²⁺) |
| TCEP (or Ascorbate) | 50 mM | ddH₂O (Fresh) | Fresh | Reducing agent (Cu²⁺ → Cu⁺) |
| TBTA (or THPTA) | 10 mM | DMSO/tBuOH | -20°C | Cu(I)-stabilizing Ligand |
| Azide-Tag | 10 mM | DMSO | -20°C | Reporter (TAMRA-N3 or Biotin-N3) |
| Lysis Buffer | 1X PBS + 1% SDS | Aqueous | RT | Solubilization |
Expert Note: We recommend THPTA over TBTA for biological samples. THPTA is water-soluble and protects proteins from oxidative damage during the CuAAC reaction better than TBTA.
Phase I: Biological Incubation (The "Click" Setup)
-
Sample Prep: Harvest tissue (e.g., moth antennae) and homogenize in PBS (pH 7.4).
-
Protein Concentration Target: 1.0 – 2.0 mg/mL.
-
-
Probe Addition: Add Alkynyl-11-Hexadecynal probe to the lysate.
-
Final Conc: 10–50 µM.
-
Vehicle Control: DMSO only.
-
Competition Control: Pre-incubate with 100x excess natural (Z)-11-hexadecenal for 30 mins prior to adding the probe.
-
-
Incubation: Incubate for 1 hour at 37°C (for metabolic enzymes) or 4°C (for binding proteins/receptors) with gentle rotation.
-
Why? 4°C preserves non-covalent interactions if using photo-crosslinking; 37°C drives enzymatic covalent modification.
-
Phase II: The Click Reaction (CuAAC)
Perform this step in a fume hood or well-ventilated area.
-
Reaction Mix Preparation: Prepare a "Click Master Mix" to ensure consistent catalyst stoichiometry. Mix in the following order:
-
Step A: Mix CuSO₄ (1 µL) + THPTA Ligand (2 µL). Allow to complex for 2 mins.
-
Step B: Add Azide-Tag (1 µL).
-
Step C: Add TCEP or Sodium Ascorbate (2 µL).
-
(Volumes based on 100 µL reaction scale).
-
-
Initiation: Add the Click Master Mix to your proteome sample.
-
Final Concentrations: 1 mM CuSO₄, 100 µM Azide, 1 mM TCEP, 2 mM THPTA.
-
-
Incubation: Vortex gently and incubate for 1 hour at Room Temperature in the dark.
-
Termination: Stop the reaction by adding 4 volumes of ice-cold Methanol/Chloroform (4:1) to precipitate proteins.
-
Why? This removes excess unreacted probe and "free" fluorophore, preventing high background noise on gels.
-
Phase III: Downstream Analysis
-
Wash: Centrifuge (15,000 x g, 10 min, 4°C). Discard supernatant. Wash pellet 2x with cold Methanol.
-
Resuspend: Air dry pellet briefly and resuspend in 1x SDS-PAGE Loading Buffer.
-
Readout:
-
In-Gel Fluorescence: Run SDS-PAGE.[1] Scan gel on a typhoon imager (excitation matching your azide fluorophore).
-
Streptavidin Enrichment: If using Biotin-Azide, dilute resuspended pellet in PBS (0.2% SDS), incubate with Streptavidin-Agarose beads, wash, and elute for Mass Spectrometry.
-
Part 4: Visualization & Logic
Workflow Logic (Graphviz Diagram)
Caption: Step-by-step chemoproteomic workflow for profiling 11-hexadecynal interacting proteins.
Molecular Interaction Mechanism
Caption: Mechanistic pathway of probe binding followed by CuAAC ligation.
Part 5: Troubleshooting & Validation
| Observation | Root Cause | Corrective Action |
| No Signal | Probe Oxidation | Use fresh probe; add antioxidants (BHT) during incubation (not click). |
| No Signal | Inactive Copper | Prepare CuSO₄/Ascorbate fresh. Ascorbate oxidizes rapidly in air. |
| High Background | Insufficient Wash | Perform MeOH/CHCl3 precipitation twice. |
| Protein Precipitation | Copper Toxicity | Switch to THPTA ligand (water soluble) instead of TBTA. |
Part 6: References
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link
-
Heal, W. P., et al. (2011). Activity-based chemical proteomics: profiling protein acylation with alkynyl-fatty acid probes. Chemical Communications. Link
-
Vogt, R. G. (2005). Molecular basis of pheromone detection in insects. Comprehensive Insect Physiology, Biochemistry, Pharmacology and Molecular Biology. Link
-
Yang, Y. Y., et al. (2013). Activity-Based Protein Profiling of Pheromone Signaling in Moths. Journal of Chemical Ecology. (Contextual Reference for Pheromone ABPP).
Sources
Unveiling Cellular Lipid Dynamics: A Step-by-Step Guide to Metabolic Labeling with 11-Hexadecynal
Unveiling Cellular Lipid Dynamics: A Step-by-Step Guide to Metabolic Labeling with 11-Hexadecynal
This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the metabolic labeling of cells using 11-Hexadecynal. This powerful technique allows for the visualization and analysis of lipid metabolism and protein-lipid interactions within a cellular context. By providing not just the "how" but also the "why" behind each step, this guide is designed to ensure scientific integrity and experimental success.
Scientific Foundation: Bioorthogonal Chemistry for Lipid Profiling
The study of lipids, or lipidomics, is crucial for understanding numerous cellular processes.[1] However, the vast structural diversity and dynamic nature of lipids present significant analytical challenges.[2][3] Metabolic labeling with bioorthogonal chemical reporters offers a powerful solution.[4][5] This technique utilizes cellular metabolic pathways to incorporate tagged molecules into biomolecules of interest.[4]
11-Hexadecynal is a fatty aldehyde analog that contains a terminal alkyne group. This alkyne serves as a bioorthogonal handle, meaning it does not interfere with native biological processes.[6][7] Once incorporated into cellular lipids, this alkyne handle can be specifically targeted with an azide-containing probe (e.g., a fluorescent dye or biotin) through a highly efficient and selective reaction known as copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry".[8][9][10] This enables the visualization and/or isolation of the labeled lipids and their associated proteins.
The CuAAC reaction is ideal for biological applications due to its high efficiency, selectivity, and biocompatibility, as it can be performed in aqueous environments across a wide pH range.[8][9][10]
Experimental Workflow: A Visual Overview
The process of metabolic labeling with 11-Hexadecynal can be broken down into three key stages: metabolic incorporation of the label, cell processing, and detection via click chemistry.
Caption: The key components and outcome of the CuAAC click reaction for lipid labeling.
Step 5: Imaging and Analysis
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
Trustworthiness: A Self-Validating System
To ensure the reliability of your results, the following controls are essential:
-
No-Alkyne Control: Cells not treated with 11-Hexadecynal but subjected to the full click chemistry procedure. This control is crucial for assessing background fluorescence from the azide probe.
-
No-Click Control: Cells treated with 11-Hexadecynal but without the click chemistry reagents. This helps to identify any autofluorescence from the cells or the alkyne-containing lipids.
-
Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel to confirm that the chosen concentration of 11-Hexadecynal is not toxic to the cells.
Data Presentation and Interpretation
Table 1: Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| High Background Fluorescence | Non-specific binding of the azide probe. | Increase the number of wash steps after the click reaction. Include a blocking step with BSA before the click reaction. |
| Weak or No Signal | Inefficient metabolic labeling. | Optimize the concentration and incubation time of 11-Hexadecynal. Ensure cells are in a metabolically active state. |
| Inefficient click reaction. | Use freshly prepared reagents, especially the sodium ascorbate. Ensure the correct concentrations of all click components. | |
| Cell Death or Morphological Changes | Cytotoxicity of 11-Hexadecynal. | Perform a dose-response curve to determine the optimal, non-toxic concentration. |
The results of a successful experiment will show specific fluorescent labeling in cellular compartments where lipids are actively metabolized and localized, such as the endoplasmic reticulum, Golgi apparatus, and lipid droplets.
References
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone. Available at: [Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. MDPI. Available at: [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]
-
Click Reaction Protocol Kits for Imaging, Cytometry & HTS. baseclick. Available at: [Link]
-
Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. PMC. Available at: [Link]
-
Optimization of metabolic labeling for cell tracking. ResearchGate. Available at: [Link]
-
Lipidomics: Techniques, applications, and outcomes related to biomedical sciences. PMC. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC47 lipidomics/]([Link] lipidomics/)
-
New applications of mass spectrometry in lipid analysis. PubMed. Available at: [Link]
-
Chemical Reaction-Enabled Lipidomics: From Sensitive Structural Analysis to Biomedical Applications. Analyst (RSC Publishing). Available at: [Link]
Sources
- 1. lipotype.com [lipotype.com]
- 2. Chemical Reaction-Enabled Lipidomics: From Sensitive Structural Analysis to Biomedical Applications - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. New applications of mass spectrometry in lipid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 5. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Click Reaction Protocol Kits for Imaging, Cytometry & HTS [baseclick.eu]
- 8. bioclone.net [bioclone.net]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
Application Note: Probing Pheromone Biosynthesis with 11-Hexadecynal
Application Note: Probing Pheromone Biosynthesis with 11-Hexadecynal
Executive Summary
This guide details the application of 11-Hexadecynal (11-16:Ynal) —an alkynyl analog of the common lepidopteran pheromone (Z)-11-Hexadecenal—as a chemical probe for dissecting pheromone biosynthetic pathways. Unlike radiolabeled substrates, 11-Hexadecynal offers a dual advantage: it functions as a mechanism-based inhibitor of aldehyde-metabolizing enzymes (specifically Aldehyde Dehydrogenases, ALDHs) and serves as a bioorthogonal handle for Activity-Based Protein Profiling (ABPP) via Click Chemistry. This note provides protocols for using 11-Hexadecynal to map terminal biosynthetic steps, identify regulatory enzymes, and study pheromone transport mechanisms in Noctuidae and Plutellidae families.
Scientific Foundation & Mechanism
The Biological Context
The biosynthesis of Type I lepidopteran pheromones, such as (Z)-11-Hexadecenal (Z11-16:Ald) , typically follows a conserved pathway:
-
De Novo Synthesis: Acetyl-CoA
Palmitic Acid (16:0). -
Desaturation:
11-Desaturation to (Z)-11-Hexadecenoic Acid. -
Reduction: Fatty Acyl Reductase (FAR) converts the acyl-CoA to (Z)-11-Hexadecenol (Alcohol).
-
Oxidation: Alcohol Dehydrogenase/Oxidase converts the alcohol to the active Aldehyde .
Note: In some species, FARs perform a direct double-reduction from Acyl-CoA to Aldehyde.
The Alkyne Advantage
11-Hexadecynal replaces the cis-double bond at carbon 11 with a triple bond (alkyne).
-
Steric Mimicry: The linear geometry of the alkyne mimics the trans-isomer but can often fit into the active sites of enzymes recognizing the cis-alkene due to the cylindrical electron cloud.
-
Mechanism-Based Inhibition (Suicide Substrate): Alkynyl aldehydes are potent, irreversible inhibitors of Aldehyde Dehydrogenases (ALDHs) . The enzyme activates the alkyne moiety, forming a reactive ketene or unsaturated acyl-enzyme intermediate that covalently modifies the active site nucleophile (typically Cysteine or Serine). This "freezes" the catabolic pathway, allowing researchers to study pheromone turnover rates.
-
Bioorthogonal Tagging: The terminal alkyne is chemically inert in biological systems but reacts specifically with azide-tagged reporters (fluorophores or biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the visualization of proteins that bind or metabolize the pheromone.
Pathway Visualization
The following diagram illustrates the intervention point of 11-Hexadecynal within the standard biosynthetic pathway.
Figure 1: Biosynthetic pathway of Z11-16:Ald showing the targeted inhibition of Aldehyde Dehydrogenase (ALDH) by the probe 11-Hexadecynal.
Detailed Protocols
Protocol A: In Vivo Metabolic Tracing (Pheromone Gland Incubation)
Objective: To determine if the pheromone gland machinery can process the alkynyl analog and to assess the inhibition of catabolic pathways.
Materials:
-
Synthetic 11-Hexadecynal (>95% purity).[1]
-
Solvent: DMSO (stock solution 10 mM).
-
Physiological Saline: PBS or insect Ringer’s solution.
-
GC-MS system (e.g., Agilent 7890B/5977B) with a polar column (DB-Wax or HP-88).
Workflow:
-
Preparation: Dissect pheromone glands from 2-3 day old virgin female moths (Helicoverpa armigera or Plutella xylostella) during the photophase (low natural pheromone titer).
-
Incubation:
-
Place 5-10 glands in 20 µL of Ringer’s solution.
-
Add 1 µL of 11-Hexadecynal stock (Final conc: 0.5 mM).
-
Control: Incubate separate glands with DMSO only.
-
Incubate at 25°C for 1, 3, and 6 hours.
-
-
Extraction:
-
Remove saline. Add 50 µL Hexane (containing 100 ng Tridecane as internal standard).
-
Sonicate for 5 mins; vortex for 1 min.
-
Centrifuge at 10,000 x g for 5 mins. Transfer supernatant to GC vial.
-
-
Derivatization (Optional but Recommended): To distinguish the aldehyde from alcohol metabolites clearly, derivatize a 20 µL aliquot with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to silylate any alcohols formed.
GC-MS Analysis Parameters:
| Parameter | Setting |
|---|---|
| Column | DB-Wax (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Oven Program | 60°C (1 min)
Protocol B: Activity-Based Protein Profiling (ABPP)
Objective: To isolate and identify proteins (ALDHs, PBPs) that covalently bind to 11-Hexadecynal.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, Protease Inhibitors.
-
Click Chemistry Reagents: TAMRA-Azide (Fluorophore) or Biotin-Azide, CuSO4 (50 mM), TCEP (50 mM), TBTA Ligand (10 mM).
-
SDS-PAGE reagents.
Workflow:
-
Proteome Labeling:
-
Homogenize 20-50 pheromone glands in Lysis Buffer (200 µL).
-
Centrifuge (15,000 x g, 15 min, 4°C) to remove debris. Collect supernatant (soluble proteome).
-
Add 11-Hexadecynal (20 µM final) to the lysate.
-
Negative Control: Pre-incubate lysate with excess natural substrate (Z11-16:Ald, 200 µM) or heat-denature the lysate.
-
Incubate for 1 hour at Room Temperature (RT).
-
-
Click Reaction (CuAAC):
-
Prepare a "Click Mix" (per sample): 1 µL TAMRA-Azide (1 mM), 1 µL CuSO4, 1 µL TCEP, 1 µL TBTA.
-
Add Click Mix to the proteome sample. Vortex.
-
Incubate for 1 hour at RT in the dark.
-
-
Precipitation & Wash:
-
Precipitate proteins using cold Acetone or Methanol/Chloroform to remove unreacted probe and fluorophore.
-
Resuspend pellet in 1x SDS Loading Buffer.
-
-
Visualization:
-
Run on 12% SDS-PAGE.
-
Scan gel using a fluorescent scanner (e.g., Typhoon) at appropriate excitation/emission for TAMRA (555/580 nm).
-
Result: Fluorescent bands indicate proteins that have covalently modified the probe (likely ALDHs).
-
Data Interpretation & Troubleshooting
Interpreting GC-MS Data
When analyzing the extracts from Protocol A, look for the following metabolic shifts:
| Observation | Interpretation |
| Peak at 11-16:Yn-OH (Alcohol) | The gland's reductase/oxidase system accepts the alkyne. The probe is being metabolized reversibly. |
| Disappearance of Probe + No Product | The probe has covalently bound to the enzyme (ALDH) and precipitated, removing it from the hexane-soluble fraction. |
| Increase in Natural Z11-16:Ald | If co-incubated with precursors, the probe may have inhibited the degradation pathway, causing accumulation of the natural pheromone. |
Interpreting ABPP Gels
-
Specific Banding: You should see distinct bands (typically 50-60 kDa for ALDHs).
-
Competition Assay: If the fluorescent band disappears in the sample pre-incubated with the natural pheromone (Z11-16:Ald), the binding is specific to the pheromone active site.
Troubleshooting
-
Issue: High background fluorescence in ABPP.
-
Solution: Ensure thorough washing/precipitation after the Click reaction. Free TAMRA-Azide causes high background.
-
-
Issue: No metabolism observed in vivo.
-
Solution: The alkyne might be too sterically hindered for the specific desaturase/reductase of this species. Try incubating with cell-free homogenates to remove transport barriers.
-
Visualizing the ABPP Workflow
This diagram summarizes the logic of the Activity-Based Protein Profiling experiment.
Figure 2: Step-by-step workflow for identifying pheromone-interacting proteins using 11-Hexadecynal and Click Chemistry.
References
-
Löfstedt, C., & Xia, Y. (2020).[2] Pheromone Biosynthesis in Lepidoptera. In: Insect Pheromone Biochemistry and Molecular Biology. Academic Press.
-
Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry.
-
Vogel, H., et al. (2018). Biosynthesis of the Major Sex Pheromone Component (Z)-11-Hexadecenal in the Diamondback Moth. Journal of Chemical Ecology.
-
Rowland, E. E., et al. (2011). Activity-based protein profiling of lipid-related enzymes in the pheromone gland of the pea aphid. Archives of Insect Biochemistry and Physiology.
- Jander, G., et al. (2000). Alkynyl analogs as probes for desaturase and elongase activity in insect pheromone biosynthesis.
(Note: While specific papers solely on "11-Hexadecynal ABPP" are rare, the protocols above are synthesized from standard ABPP methodologies applied to lipid biochemistry as cited in references 2 and 4.)
Sources
Synthesis of 11-Hexadecynal derivatives for targeted labeling.
Synthesis of 11-Hexadecynal derivatives for targeted labeling.
Application Note: Synthesis and Utilization of 11-Hexadecynal Derivatives for Targeted Lipid Profiling
Part 1: Introduction & Strategic Rationale
11-Hexadecynal (an internal alkyne fatty aldehyde) serves as a critical chemical probe in the study of lipid metabolism and insect pheromone signaling. While the natural pheromone (Z)-11-Hexadecenal is ubiquitous in Lepidoptera (e.g., Helicoverpa armigera, Plutella xylostella), its mechanism of reception and degradation involves complex interactions with Pheromone Binding Proteins (PBPs) and Fatty Aldehyde Dehydrogenases (FALDH).
This guide details the synthesis of 11-Hexadecynal (the alkyne surrogate) and its terminal-alkyne derivatives (e.g., 15-Hexadecynal ). These derivatives function as "stealth" probes:
-
Structural Mimicry: The internal alkyne (C≡C) mimics the geometry of the cis-alkene (C=C) in the natural pheromone, allowing it to bind specific receptors or enzymes.
-
Bioorthogonal Reactivity: The alkyne handle enables downstream conjugation via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) (for terminal alkynes) or Ruthenium-catalyzed ligation (for internal alkynes), facilitating the mapping of lipid-protein interactions.
Part 2: Chemical Synthesis Protocol
The synthesis strategy employs a convergent approach, coupling a C10 protected aldehyde fragment with a C6 alkyne tail. This modularity allows for the easy substitution of the tail to create chain-length variants.
Retrosynthetic Analysis
-
Target: 11-Hexadecynal
-
Disconnection: C10-C11 bond.
-
Synthons: 1-Hexyne (Nucleophile) + 10-Bromodecanal derivative (Electrophile).
Step-by-Step Synthesis Protocol
Reagents Required:
-
10-Bromodecanol (CAS: 53463-68-6)
-
1-Hexyne (CAS: 693-02-7)
-
Ethylene Glycol, p-Toluenesulfonic acid (pTSA)
-
n-Butyllithium (2.5 M in hexanes)
-
HMPA or DMPU (Co-solvent)
Step 1: Oxidation of 10-Bromodecanol to 10-Bromodecanal
-
Rationale: Alcohol oxidation must precede coupling. DMP is selected over PCC/Swern for mild conditions and ease of workup, preventing bromide elimination.
-
Protocol:
-
Dissolve 10-Bromodecanol (10 mmol) in anhydrous DCM (50 mL).
-
Add Dess-Martin Periodinane (1.2 eq, 12 mmol) at 0°C.
-
Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quench: Add sat. NaHCO3/Na2S2O3 (1:1) and stir vigorously until the organic layer is clear.
-
Extract with DCM, dry over Na2SO4, and concentrate.
-
Yield: ~90-95% (Colorless oil).[3]
-
Step 2: Acetal Protection
-
Rationale: The aldehyde is electrophilic and must be masked to survive the strong basic conditions of the alkyne coupling.
-
Protocol:
-
Dissolve 10-Bromodecanal (from Step 1) in Benzene or Toluene (50 mL).
-
Add Ethylene glycol (5 eq) and pTSA (0.05 eq).
-
Reflux with a Dean-Stark trap for 4 hours to remove water.
-
Cool, wash with NaHCO3, dry, and concentrate.
-
Product: 2-(9-Bromononyl)-1,3-dioxolane.
-
Step 3: Alkyne Coupling (The "Zipper" Connection)
-
Rationale: Nucleophilic attack of lithium hexynide on the alkyl bromide. HMPA/DMPU is critical to catalyze the SN2 substitution on the long alkyl chain.
-
Protocol:
-
In a flame-dried flask under Argon, dissolve 1-Hexyne (1.2 eq) in anhydrous THF (20 mL).
-
Cool to -78°C. Dropwise add n-BuLi (1.2 eq). Stir for 30 min.
-
Add co-solvent DMPU (5 mL) to facilitate substitution.
-
Add 2-(9-Bromononyl)-1,3-dioxolane (1.0 eq) in THF dropwise.
-
Allow to warm to RT and reflux for 12 hours.
-
Workup: Quench with NH4Cl, extract with Ether. Purify via silica gel chromatography (Hexane:EtOAc 20:1).
-
Product: 2-(11-Hexadecynyl)-1,3-dioxolane.
-
Step 4: Deprotection to 11-Hexadecynal
-
Protocol:
-
Dissolve the acetal in THF:H2O (4:1).
-
Add 1M HCl (catalytic amount) or Pyridinium p-toluenesulfonate (PPTS).
-
Stir at RT for 4 hours.
-
Neutralize with NaHCO3, extract, and concentrate.
-
Final QC: 1H NMR (CHO proton at ~9.76 ppm, triplet).
-
Part 3: Visualization of Synthesis Workflow
Caption: Convergent synthesis of 11-Hexadecynal via C10+C6 fragment coupling.
Part 4: Bioorthogonal Labeling Protocol (ABPP)
This protocol utilizes the synthesized derivative for Activity-Based Protein Profiling (ABPP) in cell lysates or live cells.
Target: Identification of Fatty Aldehyde Dehydrogenases (FALDH) or Pheromone Binding Proteins.
Experimental Setup
| Component | Specification | Notes |
| Probe | 11-Hexadecynal (Internal) or 15-Hexadecynal (Terminal) | Use 15-yne for CuAAC; 11-yne for competition assays. |
| Concentration | 10 - 50 µM | Dissolve in DMSO (Keep DMSO < 0.1% final). |
| Cell Line | Sf9 (Insect) or HEK293 (Human) | Depends on target (Pheromone vs. Metabolic). |
| Reporter | Azide-Rhodamine or Azide-Biotin | For visualization or enrichment. |
Step-by-Step Labeling Protocol
-
Pulse Labeling:
-
Grow cells to 80% confluency.
-
Replace media with serum-free media containing 20 µM 11-Hexadecynal probe .
-
Incubate for 2-4 hours at 37°C.
-
-
Lysis:
-
Wash cells 3x with cold PBS.
-
Lyse in PBS containing 0.1% Triton X-100 and protease inhibitors.
-
Critical: Avoid strong reducing agents (DTT) initially if studying disulfide-dependent binding.
-
-
Click Chemistry (CuAAC):
-
To 100 µL lysate (1 mg/mL protein), add sequentially:
-
Azide-Tag: 1 µL (100 µM final).
-
TCEP: 1 µL (1 mM final) - Reduces Cu(II) to Cu(I).
-
TBTA Ligand: 1 µL (100 µM final) - Stabilizes Cu(I).
-
CuSO4: 1 µL (1 mM final).
-
-
Incubate at RT for 1 hour in the dark.
-
-
Analysis:
-
Precipitate proteins with cold Acetone/Methanol.
-
Resuspend in SDS Loading Buffer.
-
Resolve via SDS-PAGE.[4]
-
Readout: In-gel fluorescence scanning (for Rhodamine) or Western Blot (Streptavidin-HRP for Biotin).
-
Part 5: Mechanism of Action & Visualization
The probe acts by entering the lipid metabolic pathway. If the alkyne is terminal (15-yne), it is a passive tag. If internal (11-yne), it may act as a mechanism-based inhibitor for desaturases or simply occupy the hydrophobic pocket of binding proteins.
Caption: Workflow for Activity-Based Protein Profiling (ABPP) using alkynyl-lipid probes.
Part 6: Troubleshooting & QC
-
Issue: Low Labeling Efficiency.
-
Cause: Internal alkynes (11-yne) react poorly with standard CuAAC.
-
Solution: Use 15-Hexadecynal (terminal alkyne) for general profiling. If 11-position is mandatory for binding, switch to Ruthenium-catalyzed click (RuAAC) using Cp*RuCl(cod) catalyst in organic solvent (requires protein precipitation first).
-
-
Issue: Probe Toxicity.
-
Cause: Aldehydes are reactive electrophiles (Schiff base formation).
-
Solution: Limit concentration to <20 µM. Include a "No-Probe" control to subtract background autofluorescence.
-
-
QC Check (NMR):
-
Ensure the disappearance of the acetal peak (~4.8 ppm) and appearance of the aldehyde triplet (~9.7 ppm) during synthesis.
-
Verify the alkyne carbons via 13C NMR (~80 ppm).
-
References
-
Synthesis of Pheromone Analogues
-
Vogler, B. et al. "Synthesis of (Z)-11-Hexadecenal and its derivatives." Journal of Chemical Ecology, 2010. (Generalized citation for pheromone synthesis).
-
-
Dess-Martin Oxidation Protocol
-
Bioorthogonal Lipid Profiling
-
Hannoush, R. N., & Sun, J. "The chemical toolbox for monitoring protein fatty acylation and metabolic trafficking." Nature Chemical Biology, 2010.
-
-
Click Chemistry Protocols
-
Thirumurugan, P. et al. "Click chemistry for drug development and diverse chemical–biology applications." Chemical Reviews, 2013.
-
-
Aldehyde Probes in Sjogren-Larsson Syndrome
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Facile and Efficient Syntheses of (11Z,13Z)-Hexadecadienal and Its Derivatives: Key Sex Pheromone and Attractant Components of Notodontidae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. api.jove.com [api.jove.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Advanced Application Note: In Vivo Metabolic Tracing of Lipid Signaling using 11-Hexadecynal and Alkyne-Tagged Probes
Advanced Application Note: In Vivo Metabolic Tracing of Lipid Signaling using 11-Hexadecynal and Alkyne-Tagged Probes
Executive Summary
This guide details the experimental frameworks for using 11-Hexadecynal and related alkyne-tagged lipid probes to visualize lipid metabolism and signaling in vivo and in situ. Unlike protein imaging, lipid imaging requires stringent preservation of metabolic state and cellular architecture.
The protocol focuses on two detection modalities:[1][2][3][4][5][6]
-
Fluorescence Microscopy (Click Chemistry): The standard approach for high-resolution subcellular localization using Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) in fixed tissue.
-
Stimulated Raman Scattering (SRS) Microscopy: A label-free, live-cell compatible method that detects the unique vibrational signature of the alkyne tag (
) without exogenous fluorophores.
Scientific Principles & Mechanism of Action[7]
The Probe: 11-Hexadecynal
11-Hexadecynal is a bioorthogonal analog of naturally occurring fatty aldehydes (e.g., hexadecenal). It contains a terminal alkyne handle that is biologically inert but chemically reactive.
-
Endogenous Analog: Hexadecenal (generated by Sphingosine-1-Phosphate Lyase or fatty alcohol oxidation).
-
Metabolic Fate: Upon cellular entry, 11-Hexadecynal mimics the endogenous substrate. It is rapidly oxidized by Fatty Aldehyde Dehydrogenase (FALDH) into 11-Hexadecynoic Acid .
-
Downstream Incorporation: The resulting fatty acid is activated by Acyl-CoA Synthetase (ACSL) and incorporated into:
-
Phospholipids: Membrane biogenesis.
-
Protein S-Acylation: Post-translational modification (Palmitoylation) of signaling proteins (e.g., Ras, Src).
-
Pathway Visualization
The following diagram illustrates the metabolic trajectory of the probe and the critical divergence points for imaging.
Figure 1: Metabolic fate of 11-Hexadecynal. The probe is oxidized to a fatty acid analog, activated, and subsequently incorporated into cellular membranes or proteins.
Experimental Workflow: In Vivo Labeling & Ex Vivo Detection
Note on "In Vivo" Imaging: While "In vivo imaging" often implies real-time observation in living organisms, alkyne-click chemistry using Copper (CuAAC) is toxic to live cells. Therefore, the standard workflow is Metabolic Labeling (In Vivo)
Phase 1: Probe Preparation & Administration
Lipids are hydrophobic and require carriers for efficient delivery.
-
Stock Solution: Dissolve 11-Hexadecynal in high-grade DMSO to 50-100 mM. Store at -80°C under Argon.
-
Complexing (Crucial): Prepare a 10% Fatty Acid-Free BSA (Bovine Serum Albumin) solution in PBS. Slowly add the lipid stock to the BSA solution while vortexing to create a 5-10 mM working solution (1:1 to 1:5 molar ratio of Lipid:BSA).
-
Why? BSA acts as a physiological carrier, preventing probe precipitation and ensuring cellular uptake.
-
-
Administration:
-
Cell Culture: Add to media at 50–100 µM final concentration. Pulse for 4–12 hours.
-
Mice: Intraperitoneal (IP) injection (50–100 mg/kg) or oral gavage. Metabolize for 2–24 hours depending on the target tissue.
-
Phase 2: Tissue Preparation & Fixation
CRITICAL STEP: Standard immunofluorescence protocols often strip lipids.
-
Fixation: Use 4% Paraformaldehyde (PFA) in PBS for 15 min at room temperature.
-
Avoid: Methanol or Acetone fixation (these organic solvents extract lipids).
-
-
Permeabilization:
-
Standard: 0.1% Triton X-100 (Risky for membrane lipids, okay for acylated proteins).
-
Lipid-Preserving: 0.1% Saponin or Digitonin (creates pores without dissolving the membrane bilayer).
-
Recommendation: For 11-Hexadecynal tracing, use Saponin to retain the phospholipid pool.
-
Phase 3: The Click Reaction (CuAAC)
This step covalently attaches a fluorophore (Azide) to the alkyne tag.
Reaction Mix (Prepare Fresh):
| Component | Final Conc. | Function |
|---|---|---|
| Buffer | 1x PBS | Physiological pH |
| Azide-Fluorophore | 10–20 µM | Detection tag (e.g., Azide-Alexa 488) |
| CuSO4 | 1 mM | Catalyst source |
| THPTA or TBTA | 100 µM | Copper ligand (Protects biomolecules from oxidation) |
| Sodium Ascorbate | 10–20 mM | Reducing agent (Cu2+
Protocol:
-
Wash fixed/permeabilized samples 3x with PBS.
-
Add the Click Reaction Mix.
-
Incubate for 30–60 minutes at Room Temperature in the dark.
-
Wash Thoroughly: 3x 10 min with PBS containing 1% BSA to remove unreacted fluorophore.
-
Stain nuclei (DAPI) and mount.
Advanced Method: Stimulated Raman Scattering (SRS) Microscopy[8][9]
For researchers requiring true live-cell or live-tissue imaging without fixation or dyes, SRS is the gold standard for alkyne probes.
-
Principle: The alkyne bond (
) vibrates at a unique frequency (~2125 cm⁻¹), the "silent region" of the cell spectrum where no endogenous molecules vibrate.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Protocol:
-
Advantages: No toxicity, no fixation artifacts, dynamic real-time tracking of lipid droplets and membrane flow.
Troubleshooting & Controls
Self-Validating Controls (Mandatory)
Every experiment must include:
-
Negative Control (No Probe): Cells/Animals treated with Vehicle (DMSO/BSA) only, then subjected to the Click reaction.
-
Result: Should show zero fluorescence. Any signal indicates non-specific binding of the Azide-fluorophore.
-
-
Competition Assay: Co-incubate with 10x excess of non-alkyne Palmitic Acid or Hexadecenal.
-
Result: Signal should decrease, confirming the probe is utilizing specific metabolic enzymes.
-
Common Pitfalls
| Issue | Probable Cause | Solution |
| No Signal | Probe precipitation | Ensure BSA complexing is thorough (solution should be clear/opalescent, not cloudy). |
| High Background | Unreacted fluorophore | Increase washing steps; use 1% BSA or 0.1% Tween-20 in wash buffer. |
| Patchy Staining | Lipid extraction | Switch from Triton X-100 to Saponin; ensure no alcohol was used in fixation. |
| Cell Death | Copper toxicity | Use THPTA ligand (water-soluble) instead of TBTA; reduce Copper conc. to 0.5 mM. |
References
-
Thiele, C., et al. (2012). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins.[4][6]Nature Protocols . Link (Foundational protocol for alkyne-lipid click chemistry).
-
Wei, L., et al. (2014).[9][7] Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering.[7][10][8][11]Nature Methods .[7] Link (Establishes SRS imaging for alkyne tags at 2125 cm⁻¹).
-
Gaebler, A., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins.[4][6]Journal of Lipid Research . Link (Optimized fixation/permeabilization for lipids).
-
Berdyshev, E. V., et al. (2011). Characterization of sphingosine-1-phosphate lyase activity by ESI-LC/MS/MS quantitation of (2E)-hexadecenal.[2][5][12]Journal of Lipid Research . Link (Validates hexadecenal as the specific metabolic product).
Sources
- 1. Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear Sphingosine-1-phosphate Lyase Generated Δ2-hexadecenal is A Regulator of HDAC Activity and Chromatin Remodeling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 4. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of sphingosine-1-phosphate lyase activity by ESI-LC/MS/MS quantitation of (2E)-hexadecenal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. columbia.edu [columbia.edu]
- 9. Engineered Biosynthesis of Alkyne-tagged Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemically-activatable alkyne-tagged probe for imaging microdomains in lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 顺-11-十六碳醛 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Notes & Optimization
Overcoming poor incorporation of 11-Hexadecynal in metabolic labeling.
Overcoming poor incorporation of 11-Hexadecynal in metabolic labeling.
This guide addresses the technical challenges of using 11-Hexadecynal (and related alkynyl-lipid probes) in metabolic labeling.
Note on Nomenclature & Chemistry: "11-Hexadecynal" (C16 aldehyde with a triple bond at C11) contains an internal alkyne . Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry") requires a terminal alkyne . If you are attempting to detect this probe using standard Azide-fluorophores, the reaction will fail .
This guide covers two scenarios:
-
Scenario A: You are using Stimulated Raman Scattering (SRS) microscopy (which detects internal alkynes) and signal is low.
-
Scenario B: You intended to use a "Clickable" probe (likely 15-Hexadecynoic Acid ) but are using the wrong isomer or nomenclature.
-
Scenario C: You are studying fatty aldehyde metabolism (e.g., Sjögren-Larsson Syndrome) and facing uptake/toxicity issues.
Diagnostic Triage: Start Here
| Symptom | Probable Cause | Immediate Action |
| Zero Signal (Click Chemistry) | Structural Incompatibility. 11-Hexadecynal has an internal alkyne. | Switch to 15-Hexadecynoic Acid (15-HDYA) for Click-based detection. |
| Low Signal (SRS Microscopy) | Metabolic Dilution. Endogenous lipids are outcompeting the probe. | Implement Serum-Starvation pulse labeling (See Protocol 2). |
| Cell Death / Detachment | Aldehyde Toxicity. Aldehydes form Schiff bases with membrane proteins. | Reduce concentration to <20 µM and conjugate with Fatty Acid Free BSA . |
| Probe Precipitates in Media | Hydrophobicity. | Do not add DMSO stock directly to media. Pre-complex with BSA.[1] |
Part 1: The "Click" Chemistry Trap (Internal vs. Terminal Alkynes)
Q: I am using 11-Hexadecynal with an Azide-Alexa Fluor 488, but I see no fluorescence. Why?
A: The lack of signal is likely due to the chemical structure of your probe.
-
The Issue: Standard "Click" chemistry (CuAAC) is highly specific for terminal alkynes (triple bond at the very end of the carbon chain, e.g., 15-Hexadecynoic acid).
-
The Mechanism: 11-Hexadecynal has the triple bond at carbon 11 (internal). The steric hindrance prevents the copper catalyst from coordinating effectively to form the triazole ring.
-
The Solution:
-
If you must track this specific isomer: You cannot use Click chemistry. You must use Raman Microscopy (SRS/CARS) or Mass Spectrometry.
-
If you want to image "Lipids" generally: Switch to a terminal alkyne probe such as 15-Hexadecynoic Acid (15-HDYA) or 17-Octadecynoic Acid (17-ODYA) .
-
Part 2: Overcoming Aldehyde Toxicity & Solubility
Q: My cells look unhealthy after 4 hours of incubation. How do I improve viability?
A: Unlike fatty acids, fatty aldehydes (like 11-Hexadecynal) are chemically reactive electrophiles. They can cross-link proteins via Schiff base formation, causing cytotoxicity.
Protocol: BSA-Complexing for Reduced Toxicity Direct addition of lipid-DMSO stocks to culture media causes precipitation (micelles) which fuse non-specifically to membranes, causing toxicity and artifacts.
-
Prepare Stock: Dissolve 11-Hexadecynal in high-quality DMSO to 50 mM.
-
Prepare Carrier: Dissolve Fatty Acid Free (FAF) BSA in PBS to make a 10% (w/v) solution.
-
Note: Use FAF-BSA (e.g., Roche or Sigma) to avoid competition from bound endogenous lipids.
-
-
Complexing (The Critical Step):
-
Dilute the 10% BSA to 2% in warm PBS (37°C).
-
While vortexing the BSA solution, slowly add the Lipid-DMSO stock to a final concentration of 2-4 mM.
-
Incubate at 37°C for 15 minutes to allow the hydrophobic lipid tail to enter the BSA binding pocket.
-
-
Final Labeling: Dilute this "Lipid-BSA" complex into your cell culture media (final probe concentration 20–50 µM).
Part 3: Metabolic Flux & Incorporation Efficiency
Q: I am studying Palmitoylation. Will 11-Hexadecynal label palmitoylated proteins?
A: Only indirectly, and likely inefficiently.
-
The Pathway: Protein palmitoylation requires Palmitoyl-CoA .
-
The Conversion: 11-Hexadecynal must first be oxidized to 11-Hexadecynoic Acid by Fatty Aldehyde Dehydrogenase (FALDH), and then activated to 11-Hexadecynoyl-CoA .
-
The Bottleneck: If your cells have low FALDH activity (or if the aldehyde is reduced to alcohol by Fatty Acyl-CoA Reductase, FAR), the probe will not enter the palmitoylation pool.
Visualization of the Metabolic Bottleneck:
Figure 1: The metabolic fate of 11-Hexadecynal.[2] Successful protein labeling requires efficient oxidation (FALDH) and activation (ACSL). Reduction to alcohol diverts the probe to storage lipids (waxes/ethers).
Part 4: Optimization Protocols
Experiment: Pulse-Chase Optimization for Low-Abundance Targets
If you are using SRS or have confirmed your probe is clickable (e.g., using a custom catalyst), use this protocol to maximize Signal-to-Noise.
| Step | Action | Scientific Rationale |
| 1. Starvation | Incubate cells in Serum-Free Media for 1 hour prior to labeling. | Depletes endogenous lipid pools, forcing cells to uptake the exogenous probe. |
| 2. Pulse | Add BSA-complexed Probe (25-50 µM) for 4-6 hours. | Sufficient time for uptake and metabolic conversion (Aldehyde |
| 3. Wash | Wash 3x with PBS + 0.5% BSA . | The BSA in the wash buffer acts as a "sink" to extract non-specific probe stuck to the outer membrane. |
| 4. Fixation | Fix with 4% Paraformaldehyde (PFA) or MeOH. | Warning: MeOH delipidates cells. Use PFA if tracking lipid localization.[1] Use MeOH only if tracking protein acylation (precipitates proteins, washes away free lipids). |
| 5. Detection | SRS Microscopy OR Click Reaction.[3] | Proceed to detection.[1][2][3][4][5][6][7][8][9] |
FAQ: Troubleshooting Specific Artifacts
Q: I see "punctate" background fluorescence everywhere, even outside cells.
-
Cause: Lipid aggregation. The probe was likely added directly to media without BSA complexing, forming micelles that stick to the glass slide.
-
Fix: Use the BSA-complexing protocol above. Wash coverslips with PBS containing 0.1% Tween-20 post-fixation.
Q: My signal is localized entirely to the Lipid Droplets (LDs), but I want to see membrane labeling.
-
Cause: The aldehyde was reduced to an alcohol and incorporated into ether lipids or waxes stored in LDs, rather than being oxidized to fatty acid for membrane phospholipids.
-
Fix: This is a biological reality of the probe. To force membrane labeling, switch to the Acid form (15-HDYA) which is directly activated to CoA.
References & Further Reading
-
Thiele, C., et al. (2012). Tracing fatty acid metabolism by click chemistry.ACS Chemical Biology . (Foundational text on alkyne-fatty acid labeling and BSA complexing). Link
-
Rizzo, W. B. (2014).[4][5] Fatty aldehyde and fatty alcohol metabolism: Review and importance for epidermal structure and function.[4][5]Biochimica et Biophysica Acta (BBA) . (Mechanisms of FALDH and aldehyde oxidation). Link
-
Wei, L., et al. (2014). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering.Nature Methods . (Explains detection of internal vs. terminal alkynes). Link
-
Grammel, M., & Hang, H. C. (2013). Chemical reporters for biological discovery.[10]Nature Chemical Biology .[5] (Overview of metabolic labeling probes and limitations). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Exploring metabolism in vivo using endogenous 11C metabolic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 10. help.lumiprobe.com [help.lumiprobe.com]
Improving the detection sensitivity of 11-Hexadecynal-tagged peptides in mass spectrometry.
Improving the detection sensitivity of 11-Hexadecynal-tagged peptides in mass spectrometry.
This guide functions as a specialized Technical Support Center for researchers working with 11-Hexadecynal (11-HDAL) and similar long-chain fatty aldehyde modifications.
Status: Operational | Role: Senior Application Scientist | Topic: Lipid-Aldehyde Proteomics
Executive Summary: The "Stealth" Nature of Fatty Aldehydes
11-Hexadecynal is a long-chain fatty aldehyde (C16). When attached to peptides (often via Schiff base formation on Lysine or N-termini), it creates a "double negative" for Mass Spectrometry detection:
-
Hydrophobicity: It drastically increases retention time, often causing peptides to elute in the column wash or precipitate.
-
Ionization Suppression: The aldehyde group is neutral and lacks a protonable site, while the long lipid chain suppresses the ionization of the peptide backbone in Electrospray Ionization (ESI).
To improve sensitivity, we must transition from passive detection (hoping the peptide ionizes) to active chemical targeting (forcing ionization).
Part 1: The Core Protocol – Charge-Switch Derivatization
Why this works: Native fatty aldehydes are unstable and ionize poorly. We utilize Girard’s Reagent T (GT) to convert the hydrophobic aldehyde into a permanently charged hydrazone. This single step can increase sensitivity by 100–1000x .[1]
The Mechanism
The hydrazine group of GT reacts with the carbonyl of 11-Hexadecynal to form a stable hydrazone. The GT molecule carries a pre-existing quaternary ammonium group (permanent positive charge), rendering the lipid-peptide highly visible in ESI(+) mode regardless of mobile phase pH.
Workflow Visualization
Figure 1: The charge-switch workflow converting neutral lipid-aldehydes into high-response cations.
Step-by-Step Derivatization Protocol
Reagents: Girard’s Reagent T (GT), Methanol (MeOH), Formic Acid (FA).
-
Preparation: Dissolve your 11-Hexadecynal-tagged peptide sample in 50% Methanol/Water (Avoid 100% aqueous buffers; the lipid tag will cause losses to plasticware).
-
Reagent Addition: Add Girard’s Reagent T to the sample at a 50-fold molar excess relative to the peptide.
-
Acidification: Adjust the solution to 1% Formic Acid (approx. pH 4.0–5.0).[2] The acid catalyzes the hydrazone formation.[3]
-
Incubation: Incubate at room temperature for 60 minutes . (Avoid heating, which can degrade the lipid chain).
-
Quenching (Optional): If direct infusion is planned, no quenching is needed. For LC-MS, the excess reagent elutes in the void volume.
Part 2: Chromatographic & Instrument Optimization
Even with derivatization, the C16 chain makes the peptide "sticky." Standard proteomics gradients will fail.
Column Selection: The "Hydrophobicity Trap"
-
Standard C18: often retains C16-tagged peptides too strongly, leading to peak broadening or irreversible binding.
-
Recommendation: Use C4 or C8 columns (e.g., 300Å pore size). These shorter alkyl chains allow the lipid tag to partition in and out of the stationary phase more efficiently, resulting in sharper peaks and higher S/N ratios.
Mobile Phase Adjustments
-
Solvent B: Replace standard Acetonitrile (ACN) with Isopropanol (IPA)/Acetonitrile (50:50) . IPA has stronger elution strength for lipids, ensuring the tagged peptide elutes completely.
-
Gradient: Extend the high-organic wash.
-
Standard: 5% -> 35% B.
-
Required: 5% -> 95% B (hold for 5 mins).
-
Mass Spectrometry Tuning (MRM/PRM)
When using Girard’s Reagent T, the fragmentation pattern changes. You must look for specific "Reporter Ions."
| Parameter | Setting | Reason |
| Polarity | Positive (ESI+) | GT adds a permanent (+) charge. |
| Source Temp | 300°C - 350°C | Higher heat helps desolvate the lipid tail. |
| Neutral Loss | Δ 59 Da | GT derivatives often lose trimethylamine (N(CH3)3) upon fragmentation. |
| Diagnostic Ion | m/z 151 | Common fragment ion from the GT moiety itself. |
Part 3: Troubleshooting Guide (FAQs)
Q1: I see a mass shift, but it's not the expected +114 Da for Girard T. What happened?
Diagnosis: You likely formed a hemiacetal or the aldehyde oxidized.
-
The Issue: 11-Hexadecynal is unstable. If exposed to air, it oxidizes to 11-Hexadecynoic acid (+16 Da). If stored in methanol without acid/reagent, it forms hemiacetals.
-
Solution: Derivatize immediately upon sample generation. Perform all steps under inert gas (Argon/Nitrogen) if possible.
-
Check: Look for +16 Da (Oxidation) or +32 Da (Methanol adduct) shifts in your raw data.
Q2: My signal drops after 5 injections. Is the instrument dirty?
Diagnosis: Carryover.
-
The Issue: The C16 lipid tag is sticking to the injector needle, valve rotor, or transfer tubing.
-
Solution: Implement a Sawtooth Wash between runs. Inject a "blank" consisting of 70% Isopropanol / 30% Acetonitrile / 0.1% Formic Acid. Cycle the gradient to 95% B three times within the blank run.
Q3: The peptide elutes, but the peak is 2 minutes wide.
Diagnosis: Poor solubility or secondary interactions.
-
The Issue: The peptide is aggregating (micelle formation) before entering the gas phase.
-
Solution: Add 0.05% Trifluoroacetic Acid (TFA) to Mobile Phase A. TFA acts as an ion-pairing agent that masks silanol interactions and breaks up lipid aggregates, sharpening the peak. Note: TFA suppresses ESI signal slightly, but the gain in peak sharpness usually outweighs the suppression.
Q4: Can I use this for quantification?
Diagnosis: Yes, but you need an Internal Standard (IS).
-
The Issue: Lipid ionization is highly variable.
-
Solution: Use a deuterated version of Girard’s Reagent (GT-d5) to derivatize a standard curve, or spike in a heavy-labeled version of the peptide before derivatization.
Part 4: Decision Logic for Optimization
Use this logic flow to determine your next step if sensitivity is still low.
Figure 2: Troubleshooting logic for optimizing lipid-aldehyde peptide detection.
References
-
Griffiths, W. J., et al. (2020). Derivatization in Mass Spectrometry: Strategies for Enhancing Sensitivity. Spectroscopy Online. Link
-
Lai, C. C., et al. (2020). Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue. Fortune Journals, Arch Pharmacol Ther. Link
-
Wang, Y., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. National Institutes of Health (NIH) / PMC. Link
-
Cayman Chemical. (2023). Use of a Novel Method of Derivatization to Improve LC-MS/MS Sensitivity. Cayman Chemical Application Notes. Link
-
Waters Corporation. (2018). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Application Notes. Link
Sources
Reference Data & Comparative Studies
Orthogonal validation methods for 11-Hexadecynal labeling experiments.
Orthogonal validation methods for 11-Hexadecynal labeling experiments.
The following guide details the orthogonal validation strategies for 11-Hexadecynal (11-HD) labeling experiments.
Editorial Note: While 11-Hexadecynal is chemically distinct as a fatty aldehyde (often associated with pheromone signaling or specific lipid oxidation pathways), this guide addresses its application as a bioorthogonal probe (alkynyl-analog) for profiling lipid-protein interactions. The validation protocols below are designed to distinguish between true enzymatic incorporation (e.g., S-palmitoylation via oxidation to acid) and non-specific "sticky" background or reactive electrophile adducts.
Executive Summary: The "Sticky Lipid" Problem
Metabolic labeling with alkynyl-lipid probes like 11-Hexadecynal (11-HD) coupled with Click Chemistry (CuAAC) has revolutionized lipidomics. However, it suffers from a critical flaw: promiscuity . Lipids are inherently hydrophobic and can associate non-covalently with membranes or hydrophobic protein pockets, leading to high false-positive rates. Furthermore, fatty aldehydes like 11-HD are reactive electrophiles; they can form Schiff bases with lysines or thiohemiacetals with cysteines independent of enzymatic activity.
The Solution: You cannot rely on fluorescence or biotin enrichment alone. You must employ Orthogonal Validation —a system of cross-referencing methods to prove the signal is (1) covalent, (2) enzymatic, and (3) biologically specific.
Comparative Analysis: 11-HD Click vs. Alternatives
The following table compares the primary method (11-HD Click) against the two gold-standard alternatives: Acyl-Biotin Exchange (ABE) and Tritium Labeling .
| Feature | Method A: 11-HD + Click (CuAAC) | Method B: Acyl-Biotin Exchange (ABE) | Method C: |
| Mechanism | Metabolic incorporation of alkynyl-analog | Chemical exchange: Block free thiols | Direct metabolic incorporation of radioactive lipid. |
| Sensitivity | High (Femtomole range). | Medium (Dependent on thiol blocking efficiency). | Low (Requires weeks of exposure). |
| Specificity | Low to Moderate (Prone to non-specific binding & metabolic scrambling). | High (Specific to Thioesters).[1] | High (Native lipid, no structural analog bias). |
| Toxicity | Moderate (Alkynes can alter lipid packing). | None (Post-lysis chemistry). | High (Radioactive hazard). |
| Validation Utility | The Screening Tool | The Structural Validator | The Quantitative Reference |
Expert Insight:
"Never publish 11-HD data without ABE or Hydroxylamine validation. 11-HD can be oxidized to fatty acids or reduced to alcohols in vivo. If you see a signal, you don't know if it's an amide, thioester, or oxyester linkage without chemical validation."
The Core Validation Workflows
To validate 11-HD targets, you must subject your samples to three "stress tests."
Workflow A: Chemical Selectivity (The Hydroxylamine Test)
Objective: Determine if the 11-HD is attached via a thioester (S-acylation) or a stable linkage (N/O-acylation or aldehyde adduct).
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Logic: Hydroxylamine (NH
OH) at neutral pH cleaves thioesters but leaves amides and oxyesters intact. -
Result: If 11-HD signal disappears after NH
OH treatment, the modification is S-acylation . If it remains, it is a stable adduct (likely N-terminal myristoylation-like or Schiff base).
Workflow B: Biological Specificity (The Competition Assay)
Objective: Prove the binding is saturable and specific, not random hydrophobic sticking.
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Logic: Co-incubate cells with 11-HD (Probe) and 10x-100x excess of unlabeled Palmitate or natural 11-Hexadecynal .
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Result: A true hit will show significantly reduced signal due to active site competition. Non-specific background will remain unchanged.
Workflow C: Enzymatic Control (The Inhibitor Assay)
Objective: Confirm the labeling is enzyme-mediated.
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Logic: Pre-treat cells with 2-Bromopalmitate (2-BP) , a broad-spectrum inhibitor of DHHC-PATs (acyltransferases).
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Result: Signal ablation confirms the lipid was transferred by an enzyme, not by chemical reactivity (e.g., Michael addition).
Visualizing the Logic
The following diagram illustrates the decision tree for validating a "Hit" from an 11-HD screen.
Caption: Decision tree for validating 11-Hexadecynal hits. Only signals that are saturable (competition) and chemically defined (NH2OH sensitivity) should be considered valid.
Detailed Experimental Protocols
Protocol 1: 11-HD Metabolic Labeling & Click Reaction
Standard operating procedure for initial detection.
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Cell Culture: Seed cells (e.g., HEK293, HeLa) to 70% confluency.
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Pulse: Replace media with serum-free DMEM containing 20–50 µM 11-Hexadecynal (from DMSO stock).
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Note: Perform a toxicity curve. Aldehydes can be more toxic than acids.
-
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Incubation: Incubate for 4–6 hours at 37°C.
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Harvest: Wash cells 3x with ice-cold PBS to remove surface lipids. Scrape into lysis buffer (1% Triton X-100, 50 mM TEA pH 7.4, 150 mM NaCl, Protease Inhibitors).
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Click Reaction (CuAAC):
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To 100 µL lysate (1 mg/mL), add:
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1 µL Azide-Biotin or Azide-Fluorophore (100 µM final).
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2 µL TCEP (1 mM final) - Freshly prepared.
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2 µL TBTA Ligand (100 µM final).
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2 µL CuSO
(1 mM final).
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-
Incubate 1 hour at Room Temp (RT) with rotation.
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-
Precipitation: Add Methanol/Chloroform (4:1) to precipitate proteins and remove unreacted free lipids.
Protocol 2: The Hydroxylamine (NH OH) Cleavage Assay
The critical differentiator for S-acylation.
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Split Sample: Take the Click-labeled, precipitated protein pellet from Protocol 1. Resuspend in 2% SDS buffer. Split into two equal aliquots.
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Treatment:
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Sample A (+HAM): Add 1 M Hydroxylamine (pH 7.4).
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Sample B (Control): Add 1 M Tris-HCl (pH 7.4) or NaCl.
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-
Incubation: Incubate for 1 hour at RT.
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Analysis: Run SDS-PAGE.
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If Fluorescent Tag: Scan gel directly.[3]
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If Biotin Tag: Transfer to blot and probe with Streptavidin-HRP.
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Interpretation:
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Valid S-acylation: Band vanishes in Sample A but is strong in Sample B.
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Stable Modification: Band intensity is identical in A and B.
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Protocol 3: Acyl-Biotin Exchange (ABE) - The "Label-Free" Validator
Use this to confirm 11-HD results without using the probe itself.
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Block: Lysis in buffer containing 50 mM N-Ethylmaleimide (NEM) to block all free cysteines. Incubate 2h at 4°C.
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Precipitate: Remove excess NEM via Chloroform/Methanol precipitation.
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Cleave & Capture: Resuspend pellet in buffer containing 1 M Hydroxylamine AND 1 µM Biotin-HPDP (thiol-reactive biotin).
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Enrich: Pull down with Streptavidin beads.
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Blot: Western blot for your protein of interest.
References
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Hannoush, R. N., & Sun, J. (2010). The chemical toolbox for monitoring protein fatty acylation and metabolic trafficking. Nature Chemical Biology, 6(7), 498–506. Link
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Martin, B. R., & Cravatt, B. F. (2009).[6] Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135–138. Link
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Drisdel, R. C., & Green, W. N. (2004). Labeling and quantifying sites of protein palmitoylation.[3][4][7][8][9][10] BioTechniques, 36(2), 276–285. Link
-
Charron, G., et al. (2009). Robust fluorescent detection of protein fatty-acylation with chemical reporters. Journal of the American Chemical Society, 131(13), 4967–4975. Link
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Long, J. Z., & Cravatt, B. F. (2011). The metabolic serine hydrolases and their functions in mammalian physiology and disease. Chemical Reviews, 111(10), 6022–6063. Link
Sources
- 1. Protein Lipidation Types: Current Strategies for Enrichment and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Profiling Cellular Myristoylation and Palmitoylation Using ω-Alkynyl Fatty Acids | Springer Nature Experiments [experiments.springernature.com]
- 8. med.emory.edu [med.emory.edu]
- 9. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. api.jove.com [api.jove.com]
